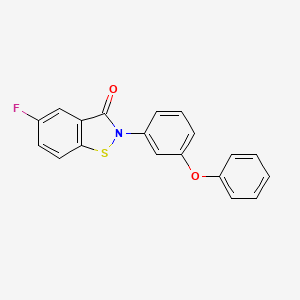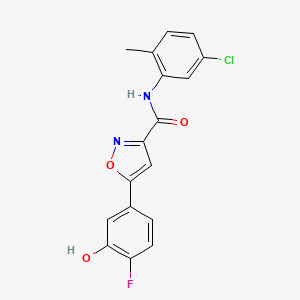
MPC-2130
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer MPC-2130 exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Wissenschaftliche Forschungsanwendungen
1. Applications in Power Electronics
Model Predictive Control (MPC) has been extensively used in power electronics, handling multivariable cases and system constraints effectively. Its applications include active front ends, power converters, uninterruptible power supplies, and high-performance drives for induction machines, showcasing its adaptability and effectiveness in various power electronics scenarios. (S. Vazquez et al., 2014)
2. HVAC System Efficiency Enhancement
MPC's application in heating, ventilation, and air conditioning (HVAC) systems has been a focus area, with significant attention from researchers. It has been employed for building thermal regulation, energy storage systems, and managing on-site renewable energy sources, demonstrating its potential for improving energy efficiency in building operations. (Gianluca Serale et al., 2018)
3. Industrial Model Predictive Control Technology
MPC technology, both linear and nonlinear, is prevalently used in industry. It encompasses a variety of applications, summarized by vendor surveys, and highlights the evolution and advancements in MPC technology. The diverse applications across different industries underline MPC's versatility and effectiveness in addressing complex control problems. (S. Qin & T. Badgwell, 2003)
4. MPC in Renewable Energy and Power Generation
MPC has been applied in renewable energy systems and power generation, including wind turbines and thermal power plants. It demonstrates the capability of MPC to improve efficiency, reduce pollutants, and adapt to varying energy market demands, marking it as a valuable tool in the evolving energy sector. (M. Sinner et al., 2022); (C. Aurora et al., 2004)
Eigenschaften
Produktname |
MPC-2130 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not soluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MPC2130; MPC-2130; MPC 2130. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)
![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)